BenchChemオンラインストアへようこそ!

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate

Physicochemical profiling Drug-likeness prediction Permeability screening

Unlike unsubstituted piperidine or 4-methylbenzoate analogs, [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate (CAS 721907-76-2) offers three non-interchangeable structural determinants: a 2-ethyl substituent providing steric bulk and lipophilic increment (XLogP3=2.1), a 4-formyl group adding a hydrogen-bond acceptor (+16.7 Ų TPSA vs. des-formyl analog), and an aldehyde synthetic handle enabling Hantzsch-type heterocyclizations, reductive amination, and hydrazone formation unavailable to methyl congeners. Procure for fragment elaboration, CNS-matched-pair permeability SAR, and serine hydrolase screening to exploit compound-specific reactivity that generic analogs cannot replicate. For R&D use only.

Molecular Formula C17H21NO4
Molecular Weight 303.358
CAS No. 721907-76-2
Cat. No. B2778595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate
CAS721907-76-2
Molecular FormulaC17H21NO4
Molecular Weight303.358
Structural Identifiers
SMILESCCC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C17H21NO4/c1-2-15-5-3-4-10-18(15)16(20)12-22-17(21)14-8-6-13(11-19)7-9-14/h6-9,11,15H,2-5,10,12H2,1H3
InChIKeyAGPOJKCCRFLKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate (CAS 721907-76-2): Structural Identity and Compound-Class Context for Research Procurement


[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate (CAS 721907-76-2) is a synthetic piperidine derivative belonging to the class of 2-oxoethyl 4-formylbenzoate esters, with molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.36 g/mol [1]. The molecule comprises three pharmacologically and synthetically relevant modules: a 2-ethylpiperidine moiety linked via an oxoethyl spacer to a 4-formylbenzoate ester. The 4-formylbenzoate substructure is a defined chemical entity in the ChEBI ontology (CHEBI:189007) and serves as the conjugate base of 4-formylbenzoic acid at physiological pH [2]. The 2-ethylpiperidine fragment is a chiral building block widely employed as an intermediate in pharmaceutical synthesis [3]. This compound is primarily offered as a research chemical by multiple screening-compound suppliers and is intended exclusively for non-human, non-veterinary investigative use [1].

Why [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate Cannot Be Generically Substituted: Structural Differentiation from Closest Analogs


Within the 2-oxoethyl 4-formylbenzoate ester chemical space, generic interchange with unsubstituted piperidine, 3,5-dimethylpiperidine, or 4-methylbenzoate analogs is not equivalent due to three structural determinants with opposing property vectors. First, the 2-ethyl substituent on the piperidine ring introduces both steric bulk at the position adjacent to the amide carbonyl and a lipophilic increment (computed XLogP3 = 2.1 [1]), which alters conformational preferences relative to the unsubstituted piperidine analog (2-oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate, CAS 923156-10-9, MW 275.30 ). Second, the 4-formyl group on the benzoate ring contributes one additional hydrogen-bond acceptor and increases the topological polar surface area (TPSA) by approximately 16.7 Ų compared to the simplest piperidinyl-ethyl benzoate scaffold, directly impacting permeability and solubility predictions . Third, the aldehyde functionality provides a unique reactive synthetic handle—absent in the 4-methylbenzoate analog (CAS 474052-51-2, MW 289.4 )—enabling Hantzsch-type heterocyclization, reductive amination, and hydrazone formation that cannot be replicated with the methyl congener [2]. These non-interchangeable features necessitate compound-specific verification and preclude simple analog substitution in research protocols.

[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Topological Polar Surface Area (TPSA) Differentiates the 4-Formylbenzoate Ester from the Unsubstituted Benzoate Scaffold

The target compound possesses a computed TPSA of 63.7 Ų due to the 4-formyl substituent [1], which is 16.7 Ų higher than the 47 Ų TPSA of the unsubstituted benzoate analog 2-oxo-2-(1-piperidinyl)ethyl benzoate (CSID 10439990) . This difference arises exclusively from the formyl oxygen contributing to the polar surface and is predictive of reduced passive membrane permeability for the target compound relative to the des-formyl analog. Both compounds share an identical hydrogen-bond acceptor count (4), indicating that the TPSA difference reflects the spatial distribution rather than the number of polar atoms .

Physicochemical profiling Drug-likeness prediction Permeability screening

Rotatable Bond Count and Molecular Weight Discriminate the 2-Ethylpiperidine Derivative from the Unsubstituted Piperidine Analog

The target compound has a rotatable bond count of 6 and a molecular weight of 303.36 g/mol [1], compared with 4 rotatable bonds and 275.30 g/mol for the direct unsubstituted-piperidine analog 2-oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate (CAS 923156-10-9, CSID 7579258) . The two additional rotatable bonds originate from the 2-ethyl substituent on the piperidine ring and increase the conformational entropy of the target by approximately 50%. The molecular weight increment of 28.06 g/mol is consistent with the addition of one ethyl (C₂H₅, nominal mass 29) group replacing a hydrogen atom. Both metrics shift the target compound further from fragment-like chemical space toward lead-like territory.

Conformational flexibility Molecular complexity Lead-likeness assessment

The 4-Formyl Aldehyde Group Provides a Validated Synthetic Handle for Heterocyclic Library Generation Absent in the 4-Methylbenzoate Analog

The 4-formyl substituent on the benzoate ring enables Hantzsch-type multicomponent cyclocondensation reactions that generate 1,4-dihydropyridine, hexahydroacridine, and pyrimidoquinoline scaffolds. This synthetic utility has been experimentally validated on the closely related 2-oxo-2-(arylamino)ethyl 4-formylbenzoate scaffold, where the aldehyde group was reacted with 3-aminocrotononitrile or 1,3-dicarbonyl/amine mixtures in DMF at reflux to yield diverse fused heterocycles in productive yields [1]. In contrast, the 4-methylbenzoate analog (CAS 474052-51-2, molecular formula C₁₇H₂₃NO₃, MW 289.4) lacks this reactive carbonyl, rendering Hantzsch and related aldehyde-dependent transformations inoperative. The presence of both the ester and aldehyde functionalities in the target compound enables orthogonal derivatization strategies that the 4-methyl congener cannot support.

Heterocyclic chemistry Diversity-oriented synthesis Hantzsch reaction

Piperidine-Benzoate Scaffold Class Shows Validated Enzyme Inhibitory Activity: MAGL/FAAH Inhibition Context for Target Prioritization

While no direct bioactivity data are available for the target compound itself, the benzoylpiperidine and piperidine-benzoate scaffold class has demonstrated validated, potent enzyme inhibition in published studies. The benzoylpiperidine class has produced reversible monoacylglycerol lipase (MAGL) inhibitors with IC₅₀ values reaching 80 nM (compound 23 in Granchi et al., 2019) [1] and 4.1 μM for a triazole-substituted benzoylpiperidine reference compound [2]. A structurally related 4-formylbenzoate ester—4-formylbenzoic acid [2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] ester (BDBM114288)—showed measurable but weak inhibition of phospholipase C gamma-1 (PLCγ1) with an IC₅₀ of 1.22 × 10⁵ nM (122 μM) in a high-throughput screening format [3]. These class-level data establish that the piperidine-benzoate/4-formylbenzoate ester chemotype is biologically competent, with the magnitude of activity being highly dependent on the specific substitution pattern.

Endocannabinoid system MAGL inhibition Serine hydrolase Benzoylpiperidine

Predicted Boiling Point Elevation Reflects Enhanced Intermolecular Interactions Relative to the Unsubstituted Benzoate Scaffold

The target compound has a predicted boiling point of 504.2 ± 35.0 °C (at 760 Torr) [1], which is approximately 71 °C higher than the 433.2 ± 28.0 °C predicted for 2-oxo-2-(1-piperidinyl)ethyl benzoate . This elevation is attributable to the combined effects of the 4-formyl group (increasing dipole-dipole interactions) and the 2-ethyl substituent (increasing molecular weight and van der Waals surface area). The predicted density of 1.165 ± 0.06 g/cm³ for the target compound [1] is marginally lower than the 1.2 ± 0.1 g/cm³ predicted for the unsubstituted analog , consistent with the ethyl group reducing packing efficiency.

Thermophysical properties Purification method selection Volatility assessment

Optimal Research and Procurement Application Scenarios for [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate (CAS 721907-76-2)


Diversity-Oriented Synthesis: Generating Dihydropyridine-Fused Heterocyclic Libraries via the 4-Formyl Handle

The 4-formyl group of [2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate enables Hantzsch-type multicomponent reactions to construct 1,4-dihydropyridine, hexahydroacridine, and pyrimidoquinoline scaffolds, as validated on the closely related 2-oxo-2-(arylamino)ethyl 4-formylbenzoate platform by El-Hashash et al. (2023) [1]. The 2-ethylpiperidine moiety introduces steric differentiation into the resulting heterocyclic products, generating library members that are structurally distinct from those derived from arylamino or unsubstituted piperidine precursors. This scenario is most appropriate for medicinal chemistry groups seeking to expand piperidine-containing heterocyclic screening collections with aldehyde-dependent chemistry that cannot be executed with 4-methyl or 4-unsubstituted benzoate analogs.

Physicochemical Probe in CNS Drug-Likeness SAR Studies: Evaluating the Impact of TPSA Modulation on Permeability

With a computed TPSA of 63.7 Ų, the target compound sits at the established CNS drug-likeness threshold (TPSA < 60–70 Ų) [1], while the des-formyl benzoate analog registers a TPSA of only 47 Ų . This 16.7 Ų difference—attributable solely to the formyl oxygen—makes the compound a useful matched-pair probe for assessing the impact of a single polar functional group on parallel artificial membrane permeability (PAMPA) or Caco-2 permeability in a piperidine-benzoate scaffold context. Procurement for permeability SAR arrays allows direct attribution of permeability shifts to the aldehyde substituent without confounding changes in the piperidine substitution pattern.

Fragment-to-Lead Optimization Starting Point: Balancing Conformational Flexibility with Synthetic Tractability

The compound's 6 rotatable bonds and molecular weight of 303.36 g/mol [1] place it at the fragment-lead interface, offering greater conformational sampling than the unsubstituted analog (4 rotatable bonds, MW 275.30 ) while retaining synthetic tractability through the reactive 4-formyl group. In fragment-based drug discovery workflows, this compound can serve as a starting point where the 2-ethyl substituent provides a hydrophobic anchor for initial binding interactions, and the aldehyde serves as a growth vector for fragment elaboration via reductive amination or hydrazone formation—transformations that are unavailable to the 4-methylbenzoate analog (CAS 474052-51-2) [2].

Serine Hydrolase Inhibitor Screening: Class-Level Prioritization Based on Benzoylpiperidine MAGL Pharmacophore

Based on the established activity of benzoylpiperidine derivatives as reversible MAGL inhibitors (IC₅₀ range: 80 nM to 4.1 μM) [3][4] and the measurable target engagement of a 4-formylbenzoate ester against PLCγ1 (IC₅₀ = 122 μM) [5], this compound may be procured for focused screening against serine hydrolase panels. The 2-ethylpiperidine substitution pattern is distinct from the benzoylpiperidine and diphenylsulfide-benzoylpiperidine scaffolds reported in the literature, offering potential selectivity advantages that require empirical determination. Users should note that no direct activity data exist for this specific compound, and procurement should be based on its value as a structurally novel screening candidate rather than on assumed potency.

Quote Request

Request a Quote for [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.